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Compound of Interest

Compound Name: 5-Bromobenzo[dJoxazol-2-amine

Cat. No.: B1265483

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Bromobenzo[d]oxazol-2-amine is a heterocyclic compound that serves as a
valuable intermediate and structural scaffold in organic synthesis and medicinal chemistry.[1][2]
Its utility in the development of novel pharmaceutical candidates necessitates rigorous
analytical characterization to ensure identity, purity, and quality. This document provides
detailed protocols and application data for the comprehensive analysis of 5-
Bromobenzo[d]oxazol-2-amine using a suite of standard analytical techniques: High-
Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic
Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromobenzo[d]oxazol-2-amine is
presented below.
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Property Value Reference
CAS Number 64037-07-6 [2][3]
Molecular Formula C7HsBrN20 [2]
Molecular Weight 213.03 g/mol [4]

5-bromobenzo[d]oxazol-2-
IUPAC Name _ [2]
amine

2-Amino-5-bromobenzoxazole,
Synonyms _ [21[3]
5-Bromo-2-benzoxazolamine

Purity (Typical) >95% [5]

High-Performance Liquid Chromatography (HPLC)
for Purity Assessment

HPLC is a primary technique for determining the purity of chemical compounds. A reversed-
phase HPLC (RP-HPLC) method is recommended for 5-Bromobenzo[d]oxazol-2-amine,
offering excellent separation of the main compound from potential impurities.[6]

Experimental Protocol

e Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA)
detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 pum patrticle size), an
autosampler, and a column oven.[6]

o Reagents: Acetonitrile (HPLC grade), Water (HPLC grade, filtered and degassed), Formic
Acid (LC-MS grade).

o Standard Preparation: Accurately weigh approximately 5 mg of 5-Bromobenzo[d]oxazol-2-
amine reference standard and dissolve in a 50:50 (v/v) mixture of acetonitrile and water in a
50 mL volumetric flask to create a 0.1 mg/mL stock solution.

o Sample Preparation: Prepare the sample solution at the same concentration as the standard
solution using the same diluent.
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» Chromatographic Conditions: The recommended chromatographic conditions are
summarized in the table below.

e Analysis: Equilibrate the column with the mobile phase for at least 20 minutes. Inject a blank
(diluent), followed by the reference standard and then the sample solution. Monitor the
chromatogram at 254 nm. Purity is determined by calculating the peak area percentage.

Data Presentation: HPLC Method Parameters

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 pm
) A: Water with 0.1% Formic AcidB: Acetonitrile
Mobile Phase . . .
with 0.1% Formic Acid
_ 0-15 min: 20% to 80% B15-17 min: 80% B17-18
Gradient ] )
min: 80% to 20% B18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 pyL
Expected Retention Time ~ 9.5 min (Varies with exact system)

Visualization: HPLC Analysis Workflow

Sample & Standard
Preparation
(0.1 mg/mL in ACN/H20)

) Inject Sample Chr;);nz:t:)agtirgshlc o | UV Detection - Data Analysis
(10 uL) (Clngra dient) > (254nm) | (Peak Area % Purity)

HPLC System

Equilibration

4

Click to download full resolution via product page
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Caption: General workflow for HPLC purity analysis.

Mass Spectrometry (MS) for Molecular Weight
Confirmation

Mass spectrometry is used to confirm the molecular weight and elemental composition of the
compound. Electrospray lonization (ESI) is a suitable technique for this molecule.

Experimental Protocol

 Instrumentation: A mass spectrometer with an ESI source, which can be coupled to an HPLC
system (LC-MS).[7]

o Sample Preparation: Dilute the stock solution from the HPLC preparation to a final
concentration of approximately 1-10 pug/mL using the initial mobile phase.[8]

e MS Conditions: Infuse the sample solution directly or analyze the eluent from the HPLC
column. Acquire data in positive ion mode.

e Analysis: Look for the protonated molecular ion [M+H]*. Due to the natural abundance of
bromine isotopes (’°Br and 81Br), a characteristic isotopic pattern with two peaks of nearly
equal intensity separated by 2 Da ([M+H]* and [M+H+2]*) is expected and confirms the
presence of one bromine atom.

Data Presentation: Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C7HsBrN20
Exact Mass (Monoisotopic) 211.9636 Da
lonization Mode ESI Positive
Expected lon [M(7°Br)+H]* m/z 212.9714
Expected lon [M(®Br)+H]* m/z 214.9694
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Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. Both
1H and 13C NMR should be performed.

Experimental Protocol

¢ Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of 5-Bromobenzo[d]oxazol-2-amine in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in a
standard 5 mm NMR tube.[9] Ensure the sample is fully dissolved to avoid poor spectral
resolution.[10]

» Data Acquisition: Acquire a *H NMR spectrum, followed by a 3C NMR spectrum. Standard
acquisition parameters are typically sufficient.

e Analysis: Process the spectra (Fourier transform, phase correction, baseline correction).
Calibrate the *H spectrum using the residual solvent peak (e.g., DMSO-de at 2.50 ppm).[9]
Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular
structure.

Data Presentation: Expected NMR Spectral Data (in
DMSO-de)

1H NMR (400 MHz, DMSO-ds):

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.60 s (broad) 2H -NH:
~7.45 d 1H H-4
~7.30 d 1H H-7
~7.15 dd 1H H-6
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Note: Predicted chemical shifts are based on related structures and general principles. 'd' =
doublet, 'dd’' = doublet of doublets, 's' = singlet. Amine protons are often broad and may
exchange with D20.[11][12]

13C NMR (100 MHz, DMSO-de):

Chemical Shift (6, ppm) Assignment
~165.0 C-2 (C=N)

~ 148.0 C-7a

~142.0 C-3a

~125.0 C-6

~115.0 C-4

~113.0 C-5 (C-Br)
~110.0 C-7

Note: These are predicted values. Actual shifts may vary.

Visualization: NMR Analysis Workflow
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Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for
Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the
molecule based on their vibrational frequencies.

Experimental Protocol
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e Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total
Reflectance (ATR) accessory.

o Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr
powder and pressing it into a transparent disk.

o Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm™1.

e Analysis: Identify the characteristic absorption bands corresponding to the functional groups
in the molecule.

. | | : |

Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
N-H Stretch
3450 - 3300 Medium (asymmetric & Primary Amine (-NHz)
symmetric)
3150 - 3000 Medium-Weak C-H Stretch Aromatic C-H
~ 1650 Strong C=N Stretch Oxazole Ring
1620 - 1580 Medium N-H Bend (Scissoring)  Primary Amine (-NH2)
1600, 1480 Medium-Weak C=C Stretch Aromatic Ring
1280 - 1240 Strong C-N Stretch Aromatic Amine
~ 1050 Strong C-O-C Stretch Oxazole Ring
C-H Bend (out-of- Aromatic Ring
850 - 750 Strong o
plane) Substitution
650 - 550 Medium C-Br Stretch Aryl Bromide

Note: Based on characteristic group frequencies.[13][14]

Summary and Conclusion
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The combination of HPLC, MS, NMR, and FTIR provides a comprehensive analytical toolkit for
the characterization of 5-Bromobenzo[d]oxazol-2-amine. HPLC confirms the purity, mass
spectrometry verifies the molecular weight and elemental formula, NMR spectroscopy provides
definitive structural elucidation, and FTIR confirms the presence of key functional groups. The
protocols and data presented in this application note serve as a robust guide for researchers in
quality control and drug development to ensure the integrity of their chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1265483#analytical-techniques-for-characterizing-5-
bromobenzo-d-oxazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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